
In-Depth Technical Guide: 2-Bromo-4-
fluorobenzenesulfonamide (CAS 351003-60-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Bromo-4-

fluorobenzenesulfonamide

Cat. No.: B1303431 Get Quote

Disclaimer: Publicly available scientific literature and patent databases contain limited specific

information regarding the synthesis, characterization, and application of 2-Bromo-4-
fluorobenzenesulfonamide. This guide has been constructed based on established chemical

principles and data from closely related structural analogs. The experimental protocols and

spectral data presented herein are predictive and should be regarded as a starting point for

research and development.

Introduction
2-Bromo-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds

within this class are of significant interest to the pharmaceutical and agrochemical industries

due to their prevalence in a wide range of biologically active molecules. The sulfonamide

functional group is a key pharmacophore, while the presence of bromine and fluorine atoms

can modulate a compound's physicochemical properties, such as lipophilicity, metabolic

stability, and binding affinity to biological targets. This document provides a technical overview

of 2-Bromo-4-fluorobenzenesulfonamide, including its physicochemical properties, a

proposed synthetic route with detailed experimental protocols, and predicted analytical

characterization data.

Physicochemical Properties
The known and predicted physicochemical properties of 2-Bromo-4-
fluorobenzenesulfonamide are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1303431?utm_src=pdf-interest
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 351003-60-6 Chemical Supplier Catalogs

Molecular Formula C₆H₅BrFNO₂S Chemical Supplier Catalogs

Molecular Weight 254.08 g/mol Calculated

Appearance White to off-white solid Inferred

Melting Point 171-175 °C Supplier Data

Boiling Point ~360.9 °C (predicted) Predictive Software

Density ~1.8 g/cm³ (predicted) Predictive Software

Solubility

Expected to be soluble in polar

organic solvents (e.g., DMSO,

DMF, Acetone) and sparingly

soluble in water.

Inferred from structure

Proposed Synthetic Pathway
A plausible and efficient synthetic route to 2-Bromo-4-fluorobenzenesulfonamide is proposed

to proceed in two main stages:

Synthesis of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride, from 2-bromo-

4-fluoroaniline via a diazotization reaction followed by a copper-catalyzed sulfonyl

chlorination (a variation of the Sandmeyer reaction).

Ammonolysis of 2-bromo-4-fluorobenzenesulfonyl chloride to yield the final product, 2-
Bromo-4-fluorobenzenesulfonamide.
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Overall Synthetic Workflow

2-Bromo-4-fluoroaniline

Diazotization & Sulfonyl Chlorination

1. NaNO₂, HCl
2. SO₂, CuCl₂

2-Bromo-4-fluorobenzenesulfonyl chloride

Ammonolysis

NH₄OH

2-Bromo-4-fluorobenzenesulfonamide

Click to download full resolution via product page

Caption: Proposed overall synthetic workflow for 2-Bromo-4-fluorobenzenesulfonamide.

Experimental Protocols
Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride
(CAS: 351003-45-7)
This protocol is a generalized procedure based on standard methods for the synthesis of aryl

sulfonyl chlorides from anilines.

Materials:
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2-Bromo-4-fluoroaniline

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sulfur Dioxide (SO₂) gas or a solution of SO₂ in acetic acid

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

Dichloromethane (DCM) or other suitable organic solvent for extraction

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Diazotization:

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping

funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and

water.

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the

temperature below 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt.

Sulfonyl Chlorination (Sandmeyer-type Reaction):

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent like

acetic acid and cool it to 0-5 °C.

Add a catalytic amount of copper(I) or copper(II) chloride to this solution.
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Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂

solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 5-10 °C

during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Work-up and Purification:

Pour the reaction mixture onto crushed ice.

Extract the aqueous mixture with dichloromethane (3 x volume).

Combine the organic layers and wash with water and then with a saturated sodium

bicarbonate solution to remove any remaining acid.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

remove the solvent under reduced pressure to yield the crude 2-bromo-4-

fluorobenzenesulfonyl chloride.

The crude product can be purified by vacuum distillation or recrystallization from a suitable

solvent if necessary.
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Workflow for Precursor Synthesis

Start
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Caption: Experimental workflow for the synthesis of the precursor.

Synthesis of 2-Bromo-4-fluorobenzenesulfonamide
(CAS: 351003-60-6)
This is a generalized protocol for the ammonolysis of a sulfonyl chloride.

Materials:
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2-Bromo-4-fluorobenzenesulfonyl chloride

Aqueous Ammonium Hydroxide (concentrated)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Dilute Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate solution

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Reaction:

Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as

DCM or THF in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 eq)

dropwise with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting

material.

Work-up and Purification:

If a precipitate (the product) has formed, it can be collected by filtration, washed with cold

water, and dried.

If the product remains in solution, transfer the reaction mixture to a separatory funnel.

Separate the organic layer. Extract the aqueous layer with the same organic solvent.
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Combine the organic layers and wash sequentially with dilute HCl, water, and saturated

sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

remove the solvent under reduced pressure.

The crude 2-Bromo-4-fluorobenzenesulfonamide can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or toluene).

Workflow for Final Product Synthesis
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Caption: Experimental workflow for the synthesis of the final product.

Predicted Analytical Characterization
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No published spectral data for 2-Bromo-4-fluorobenzenesulfonamide is currently available.

The following table summarizes the expected analytical data based on its chemical structure.

Technique Expected Observations

¹H NMR

Aromatic protons would appear as multiplets in

the range of δ 7.0-8.0 ppm. The -SO₂NH₂

protons would appear as a broad singlet, the

chemical shift of which would be solvent-

dependent.

¹³C NMR

Aromatic carbons would appear in the range of

δ 110-145 ppm. The carbon attached to bromine

would be expected around δ 115-125 ppm, and

the carbon attached to fluorine would show a

large C-F coupling constant.

¹⁹F NMR
A single resonance for the fluorine atom, likely a

multiplet due to coupling with aromatic protons.

FT-IR (cm⁻¹)

- N-H stretching of the sulfonamide group:

~3350-3250 cm⁻¹ (two bands).- Aromatic C-H

stretching: ~3100-3000 cm⁻¹.- Asymmetric and

symmetric S=O stretching: ~1350-1300 cm⁻¹

and ~1170-1150 cm⁻¹.- C-F stretching: ~1250-

1000 cm⁻¹.- C-Br stretching: ~700-500 cm⁻¹.

Mass Spec (ESI)
[M-H]⁻ at m/z ~252/254 (due to bromine

isotopes).[M+H]⁺ at m/z ~254/256.

Potential Applications in Drug Discovery and
Development
While no specific applications for 2-Bromo-4-fluorobenzenesulfonamide have been

documented, its structural features suggest its potential as a valuable building block in

medicinal chemistry.
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Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a

variety of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory

agents.

Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding

affinity to target proteins, and modulate the pKa of nearby functional groups.

Bromine Substitution: The bromine atom provides a reactive handle for further synthetic

modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira couplings), allowing for the construction of more complex molecular

architectures.

This compound could serve as a starting material or intermediate in the synthesis of novel

therapeutic agents targeting a wide range of diseases.

Conclusion
2-Bromo-4-fluorobenzenesulfonamide is a chemical compound with potential utility in

research and development, particularly in the field of medicinal chemistry. Due to the current

lack of published literature, this guide provides a foundational understanding based on inferred

properties and generalized synthetic methodologies. Further experimental work is required to

fully characterize this molecule and explore its potential applications. Researchers and

scientists are encouraged to use the information presented as a starting point for their

investigations.

To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-4-
fluorobenzenesulfonamide (CAS 351003-60-6)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1303431#2-bromo-4-
fluorobenzenesulfonamide-cas-number-351003-60-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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